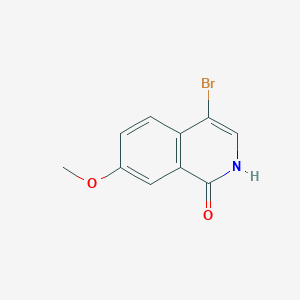
4-((1-aminopropan-2-yl)oxy)-6-methyl-2H-pyran-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-Aminopropan-2-yl)oxy)-6-Methyl-2H-Pyran-2-one Hydrochloride (4-APOHCl) is a synthetic compound that has been studied for a variety of scientific applications. It is a derivative of pyranone, a naturally occurring chemical found in plants. 4-APOHCl is a white, odorless, crystalline solid that is soluble in water, ethanol, and methanol. It is used in a variety of laboratory experiments and is known for its unique properties.
Applications De Recherche Scientifique
Green Synthesis Methods
A novel and environmentally friendly synthesis method for kojic acid derivatives, closely related to the chemical structure , demonstrates the application of green chemistry principles. This method emphasizes operational simplicity, mild reaction conditions, and high yields, showcasing a move towards more sustainable chemical synthesis processes (Yuling Li et al., 2013).
Antioxidant Activity Evaluation
The synthesis of novel compounds using a pyran derivative as a core structure and their subsequent evaluation for antioxidant activities highlights the potential biomedical applications of such molecules. One compound demonstrated excellent antioxidant activity at low concentrations, indicating the relevance of structural modifications in enhancing biological activity (L. Saher et al., 2018).
Antimicrobial and Anticoccidial Properties
Research on pyran derivatives also extends into antimicrobial and anticoccidial applications, where specific modifications to the pyran core have been shown to significantly increase activity against certain pathogens. This illustrates the compound's potential in developing new antimicrobial agents (M. Georgiadis, 1976).
Calcium Channel Antagonist Activity
The synthesis and evaluation of new compounds for calcium channel blocking activity, using a pyran derivative as the core structure, demonstrate the potential of these molecules in pharmaceutical applications, particularly in cardiovascular diseases. While some compounds showed moderate effects, one compound displayed comparable activity to the reference drug Nifedipine, indicating its potential as a calcium channel blocker (A. Shahrisa et al., 2011).
Novel Compounds from Endophytic Fungi
The isolation of new compounds from endophytic fungi, including pyran derivatives, underscores the importance of natural product research in discovering novel bioactive substances. These findings highlight the role of fungal metabolites in expanding the chemical diversity for drug discovery and other applications (Xuan Lu et al., 2009).
Propriétés
IUPAC Name |
4-(1-aminopropan-2-yloxy)-6-methylpyran-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-6-3-8(4-9(11)13-6)12-7(2)5-10;/h3-4,7H,5,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQNPXITFRFNQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC(C)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

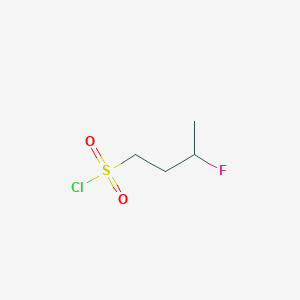


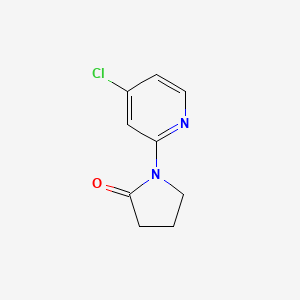

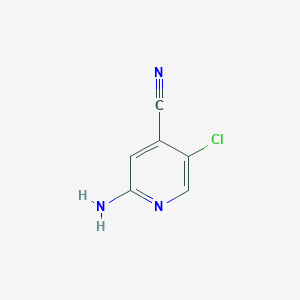
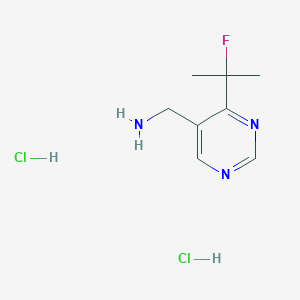
![Racemic-(1S,3S,4R,6S)-2-Tert-Butyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B1380446.png)
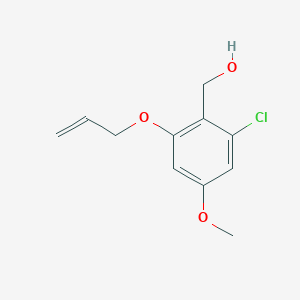
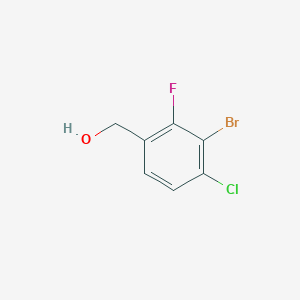
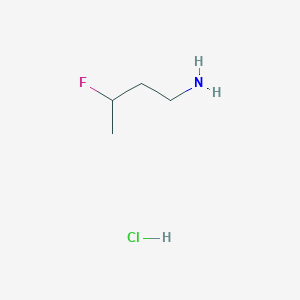
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)
